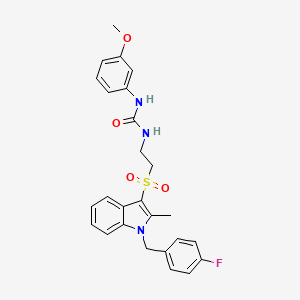![molecular formula C25H19FN2O2S B2719039 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-51-4](/img/no-structure.png)
3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, a 3-fluoro-4-methylphenyl group, and a 3-methylbenzyl group.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the addition of the 3-fluoro-4-methylphenyl and 3-methylbenzyl groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core would likely contribute significantly to the overall shape and properties of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the presence of several functional groups suggests that this compound could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Larvicidal Activity: A series of pyrimidine derivatives linked with morpholinophenyl groups demonstrated significant larvicidal activity against third instar larvae, showcasing the potential of pyrimidine compounds in pest control applications. The presence of fluorine and other mild electron-withdrawing groups attached to the benzyl ring enhanced the compounds' activity, indicating the importance of structural modifications in achieving desired biological effects (Gorle et al., 2016).
Chemical Synthesis and Characterization
- Novel Synthesis Methods: Research into the synthesis of pyrimidine and benzothiophene derivatives has led to the development of novel compounds with potential pharmaceutical applications. The process involves complex chemical reactions, including cyclization and substitution, to create compounds with specific biological activities (Osyanin et al., 2014).
Pharmaceutical Applications
- Antitumor Activities: Pyrimidine derivatives of ascorbic acid have shown significant antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The synthesis of these derivatives involves condensation reactions, demonstrating the versatility of pyrimidine compounds in drug development (Raić-Malić et al., 2000).
Receptor Binding and Inhibition
- Urease Inhibition: Pyrimidine derivatives have been evaluated for their urease inhibition activity, showcasing their potential in treating diseases related to urease. The study provides insights into the structure-activity relationships of these compounds, with some demonstrating significant inhibitory effects (Rauf et al., 2010).
Herbicidal Activities
- Herbicidal Potential: The synthesis of trifluoromethyl pyrimidine derivatives has revealed compounds with good herbicidal activities, offering new avenues for the development of agricultural chemicals (Huazheng, 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed analysis.
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. Without specific information on this compound, it’s difficult to provide a detailed analysis.
Eigenschaften
CAS-Nummer |
893787-51-4 |
|---|---|
Produktname |
3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C25H19FN2O2S |
Molekulargewicht |
430.5 |
IUPAC-Name |
3-(3-fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-15-6-5-7-17(12-15)14-27-22-19-8-3-4-9-21(19)31-23(22)24(29)28(25(27)30)18-11-10-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
FFGDXIFQLZLZDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)C)F)SC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)
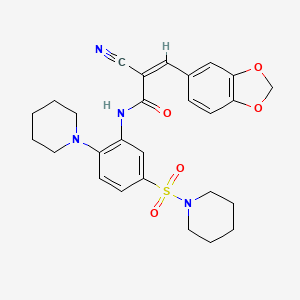
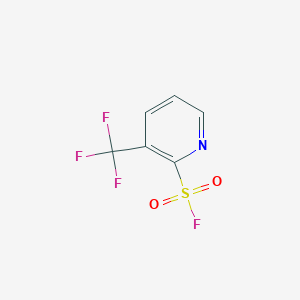
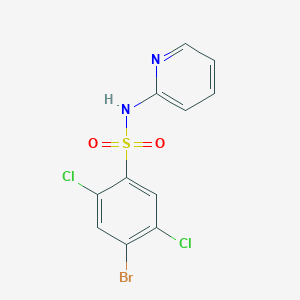
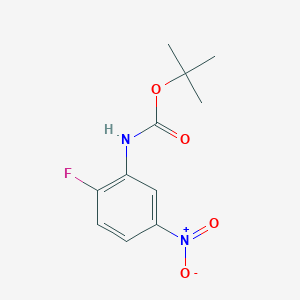
![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2718963.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)
![{[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]thio}acetonitrile](/img/structure/B2718968.png)
![N-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718971.png)
![5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B2718972.png)
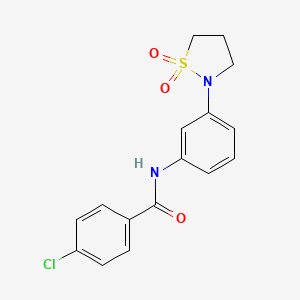
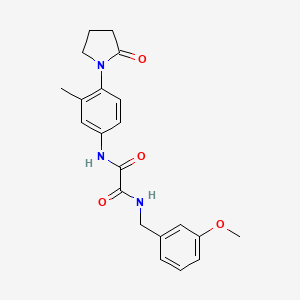
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)
